REACTION_CXSMILES
|
[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[Li]C.Cl[Si:11]1([CH3:15])[CH2:14][CH2:13][CH2:12]1>CCOCC>[C:1]([Si:11]1([CH3:15])[CH2:14][CH2:13][CH2:12]1)#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]
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Name
|
|
Quantity
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1.16 mL
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Type
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reactant
|
Smiles
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Cl[Si]1(CCC1)C
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Type
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CUSTOM
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Details
|
After being stirred for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
was then stirred for another 5 h
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Duration
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5 h
|
Type
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CUSTOM
|
Details
|
The reaction mixture was quenched with H2O (10 mL)
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Type
|
EXTRACTION
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Details
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was extracted with pentane (3×25 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried (MgSO4)
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Type
|
CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
|
Details
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to afford the crude product, which
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Type
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DISTILLATION
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Details
|
was purified by column chromatography (SiO2, pentane) and Kugelrohr distillation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#CCCCCC)[Si]1(CCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.66 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |